molecular formula C18H12ClN3O4S2 B2920776 3-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 886922-96-9

3-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2920776
CAS No.: 886922-96-9
M. Wt: 433.88
InChI Key: YEWLSVQJQPTVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide (CAS# 886922-96-9) is a sophisticated small-molecule compound featuring a benzothiophene core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge, with a methanesulfonylphenyl substituent . This molecular architecture is characteristic of compounds designed to target specific enzyme active sites, particularly in inflammatory pathway research. The compound's primary research value lies in its potential as a Cyclooxygenase-II (COX-II) inhibitor for investigating inflammation and cancer biology . COX-II is an inducible enzyme overexpressed in response to inflammatory stimuli and is a key mediator in the pathogenesis of various diseases, including arthritis, cancer, and neurological disorders . Selective COX-II inhibitors are crucial research tools for probing the arachidonic acid cascade and prostaglandin synthesis without disrupting the constitutive "housekeeping" functions of the COX-I isoform, thereby helping to elucidate the distinct roles of these enzymes in both pathological and adaptive processes . Researchers utilize this compound to explore the scaffold diversity of heterocyclic COX-II inhibitors , a active area in medicinal chemistry aimed at developing agents with improved safety profiles . Its structure incorporates a 1,3,4-oxadiazole heterocycle, a pharmaceutically relevant scaffold known to contribute to potent biological activity. The methanesulfonyl group is a key structural feature often associated with high-affinity binding to the unique lateral pocket of the COX-II enzyme active site, which differs from that of COX-I . This makes it a valuable candidate for structure-activity relationship (SAR) studies focused on developing next-generation anti-inflammatory and potentially antineoplastic therapies with reduced cardiovascular risks . With a molecular formula of C 18 H 12 ClN 3 O 4 S 2 and a molecular weight of 433.89 g/mol , it is supplied with a minimum purity of 90% to ensure consistent experimental results. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O4S2/c1-28(24,25)13-9-5-3-7-11(13)17-21-22-18(26-17)20-16(23)15-14(19)10-6-2-4-8-12(10)27-15/h2-9H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWLSVQJQPTVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a thiol reagent under basic conditions.

    Introduction of the 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be introduced through a cyclization reaction of a hydrazide intermediate with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.

    Attachment of the Methanesulfonylphenyl Group: The methanesulfonylphenyl group can be introduced through a nucleophilic substitution reaction of a suitable aryl halide with a methanesulfonyl reagent, such as methanesulfonyl chloride, under basic conditions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction of a suitable carboxylic acid derivative, such as an acid chloride or an ester, with an amine reagent under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, typically under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds and oxadiazole derivatives.

    Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with improved properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The compound may also modulate the activity of receptors involved in inflammation, leading to reduced inflammation.

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Advantages : The target’s methanesulfonylphenyl group offers steric bulk and polarity, advantageous for selective binding.
  • Challenges : High molecular weight (≈422) may limit oral bioavailability, necessitating formulation optimization.
  • Contradictions : While sulfonyl groups generally enhance solubility, excessive bulkiness (as in the target) might reduce membrane permeability.

Biological Activity

3-Chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H23ClN4O4S
  • Molecular Weight : 474.96 g/mol
  • CAS Number : Not specified in the sources.

Biological Activities

The compound exhibits various biological activities, primarily focusing on its anti-cancer and antimicrobial properties.

Antitumor Activity

Research indicates that derivatives of benzothiophene compounds, including those similar to this compound, have shown promising antitumor effects. A study evaluated several derivatives for cytotoxicity against human tumor cell lines. Some compounds demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Antimicrobial Activity

The compound's structural similarity to other known antimicrobial agents suggests potential activity against various pathogens. For instance, related oxadiazole compounds have demonstrated efficacy against Helicobacter pylori and urease inhibition, which may correlate with the activity of this compound .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxadiazole moiety plays a crucial role in its interaction with biological targets.

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzothiophene derivatives. Notably:

  • Anticancer Studies : A study reported that certain benzothiophene derivatives exhibited significant cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) analysis showed that modifications on the benzothiophene core could enhance antitumor potency .
  • Antimicrobial Studies : Research on related compounds indicated effective inhibition of microbial growth. For example, some derivatives were shown to inhibit urease activity effectively, which is critical for the survival of H. pylori in acidic environments .

Data Tables

Activity Compound Effect Reference
AntitumorBenzothiophene DerivativeCytotoxicity against tumor cells
AntimicrobialOxadiazole DerivativeInhibition of H. pylori
Urease InhibitionRelated Benzothiophene CompoundsEffective urease inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.